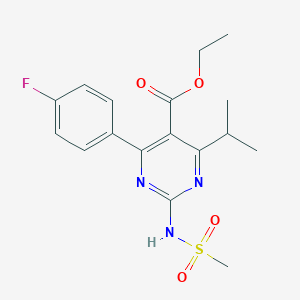
3-Bromo-2-méthoxy-5-nitropyridine
Vue d'ensemble
Description
3-Bromo-2-methoxy-5-nitropyridine, also known as 3-BNMP, is an organic compound that is widely used in scientific research due to its unique properties. It is a colorless solid with a melting point of 147°C and a boiling point of 162°C. 3-BNMP has a pK a value of 8.2 and is soluble in water at room temperature. It is a versatile compound and is used in a variety of applications, such as drug synthesis, biochemical research, and medical diagnostics.
Applications De Recherche Scientifique
Synthèse des nitropyridines
“3-Bromo-2-méthoxy-5-nitropyridine” est utilisé dans la synthèse des nitropyridines . La réaction de la pyridine et des pyridines substituées avec N2O5 dans un solvant organique donne l'ion N-nitropyridinium. Lorsque celui-ci est mis à réagir avec SO2/HSO3– dans l'eau, on obtient la 3-nitropyridine .
Formation de l'acide 5-nitropyridine-2-sulfonique
À partir de la 3-nitropyridine, l'acide 5-nitropyridine-2-sulfonique est formé en deux étapes . Il s'agit d'un processus important dans le domaine de la chimie organique.
Synthèse de 2-substitués-5-nitro-pyridines
L'acide 5-nitropyridine-2-sulfonique, qui est formé à partir de la 3-nitropyridine, est utilisé pour synthétiser une série de 2-substitués-5-nitro-pyridines . Ces composés ont diverses applications en recherche chimique et pharmaceutique.
Substitution avec l'ammoniac et les amines
La 3-nitropyridine et les 4-substituées-3-nitropyridines ont été substituées avec de l'ammoniac et des amines par la méthode de substitution vicariante et par la méthode de substitution oxydante à la position para au groupe nitro . Ceci conduit à des régiosélectivités et des rendements élevés, donnant une série de 4-substitués-2-alkylamino-5-nitropyridines .
Synthèse des imidazo[4,5-c]pyridines
À partir de la 4-aminopyridine, des imidazo[4,5-c]pyridines ont été synthétisées . Ces composés sont importants en chimie médicinale en raison de leur large éventail d'activités biologiques.
Utilisation en recherche pharmaceutique
“this compound” est utilisé en recherche pharmaceutique pour le développement de nouveaux médicaments . Sa structure chimique unique en fait un composé précieux dans la synthèse de produits pharmaceutiques complexes.
Safety and Hazards
3-Bromo-2-methoxy-5-nitropyridine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of dust, and not ingesting the compound .
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, it’s plausible that the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .
Biochemical Pathways
In suzuki–miyaura coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds .
Result of Action
In the context of Suzuki–Miyaura coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .
Propriétés
IUPAC Name |
3-bromo-2-methoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCSBPXFYAADHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616121 | |
| Record name | 3-Bromo-2-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15862-50-7 | |
| Record name | 3-Bromo-2-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methoxy-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


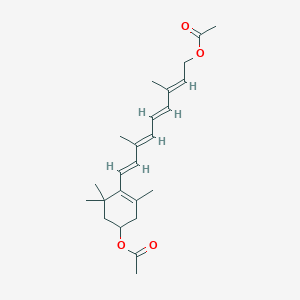


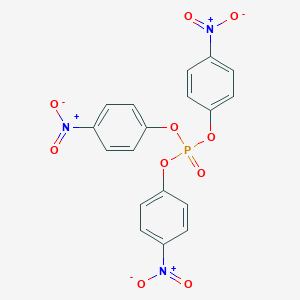
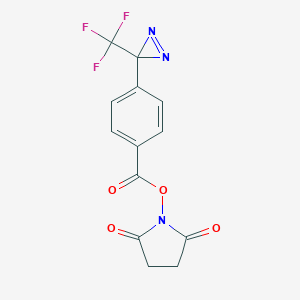


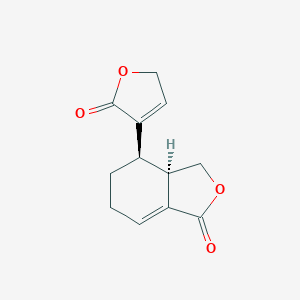
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)
